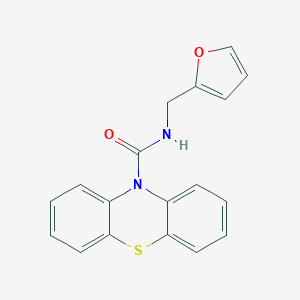
N-(2-furylmethyl)-10H-phenothiazine-10-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-furylmethyl)-10H-phenothiazine-10-carboxamide is a complex organic compound that features a phenothiazine core linked to a furan ring through a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-furylmethyl)-10H-phenothiazine-10-carboxamide typically involves the reaction of phenothiazine-10-carboxylic acid with furan-2-ylmethylamine. The reaction is often facilitated by coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM). The reaction is carried out under mild conditions, often at room temperature, and the product is purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction rates and yields. This method involves the use of microwave radiation to heat the reaction mixture, leading to faster reaction times and higher yields .
Chemical Reactions Analysis
Types of Reactions
N-(2-furylmethyl)-10H-phenothiazine-10-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The phenothiazine core can be reduced to form dihydrophenothiazine derivatives.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrophenothiazine derivatives.
Substitution: Various substituted carboxamides depending on the nucleophile used.
Scientific Research Applications
N-(2-furylmethyl)-10H-phenothiazine-10-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan ring.
Industry: Used in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-10H-phenothiazine-10-carboxamide involves its interaction with various molecular targets. The phenothiazine core can intercalate into DNA, disrupting its function and leading to cell death. The furan ring can undergo redox reactions, generating reactive oxygen species (ROS) that can damage cellular components .
Comparison with Similar Compounds
Similar Compounds
Carboxine: A furan carboxamide fungicide with a similar structure.
Oxicarboxine: Another furan carboxamide fungicide with enhanced biological activity.
Boscalid: A modern fungicide with a broader spectrum of activity.
Uniqueness
N-(2-furylmethyl)-10H-phenothiazine-10-carboxamide is unique due to the combination of the phenothiazine core and the furan ring. This combination imparts unique electronic properties and potential biological activities that are not observed in other similar compounds .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)phenothiazine-10-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S/c21-18(19-12-13-6-5-11-22-13)20-14-7-1-3-9-16(14)23-17-10-4-2-8-15(17)20/h1-11H,12H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCSKPGYAZOLMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)NCC4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
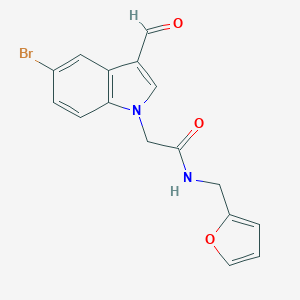
![1-(3-chloro-4-methylphenyl)-5-{[4-(4-morpholinyl)anilino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B480815.png)
![5-[(3,4-dichloroanilino)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B480817.png)
![1,3-DIETHYL-5-[(4-MORPHOLIN-4-YL-PHENYLAMINO)-METHYLENE]-2-THIOXO-DIHYDRO-PYRIMIDINE-4,6-DIONE](/img/structure/B480818.png)
![5-{[3-bromo-4-(4-morpholinyl)anilino]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B480821.png)
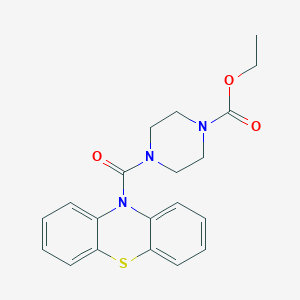
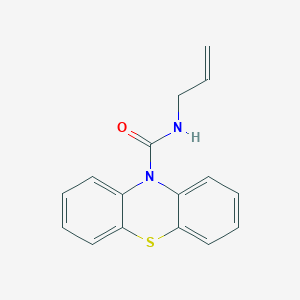
![5-[(2-Ethoxy-1-naphthyl)methylene]-3-phenylimidazolidine-2,4-dione](/img/structure/B480873.png)
![2-{[6-Amino-9-(2-phenoxyethyl)-9H-purin-8-yl]-thio}propanoic acid](/img/structure/B480874.png)
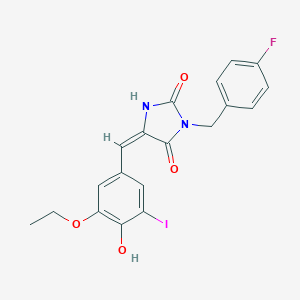

![1,3-dimethyl-5-{[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)anilino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B480941.png)
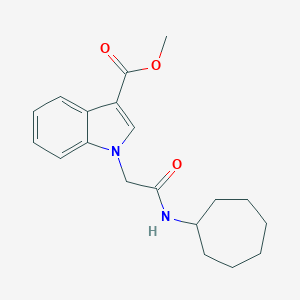
![3-{2,7-DIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}BENZENE-1,2-DIOL](/img/structure/B480955.png)
